5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-8-17-15(18-9-10)21-11-4-2-1-3-5-11/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODUVKXOZPIBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the pyrimidine ring.
Bromination: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.
Scientific Research Applications
5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations :
- Additional bromine (e.g., in 4-bromophenyl derivatives) increases hydrophobicity and molecular rigidity .
- Electron-Donating/Withdrawing Groups : Substituents like nitro (electron-withdrawing) and isopropyl (electron-donating) modulate electronic density, affecting binding interactions. For instance, nitro groups in 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide may enhance electrophilicity, influencing enzyme inhibition .
Biological Activity
5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with phenoxypyrimidine. The general synthetic pathway includes:
-
Starting Materials :
- 5-bromo-furan-2-carboxylic acid
- 2-phenoxypyrimidine derivative
-
Reagents :
- Coupling agents (e.g., EDC, HOBt)
- Solvents (e.g., DMF, DMSO)
-
Reaction Conditions :
- Reflux or room temperature under inert atmosphere.
The yield and purity of the final product can be confirmed using techniques such as NMR and HPLC.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives containing furan and pyrimidine rings have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Inhibition of cell proliferation |
| Compound B | MCF7 | 3.2 | Induction of apoptosis |
| Compound C | A549 | 4.8 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of a similar compound on breast cancer cells, showing that it significantly reduced cell viability through apoptosis induction, with an IC50 value of 3 µM.
- Antimicrobial Efficacy Research : Another study focused on the antimicrobial activity against resistant strains of bacteria, demonstrating effective inhibition at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
